N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Description

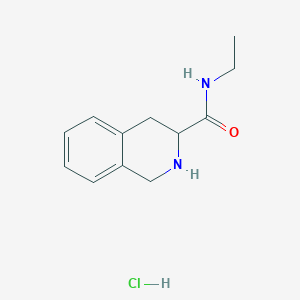

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS: 742668-24-2) is a tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₂H₁₆N₂O·HCl and a molecular weight of 204.27 g/mol (freebase) . This compound belongs to a class of small molecules investigated for their pharmacological properties, particularly as kappa opioid receptor (KOR) antagonists . Its structure features a tetrahydroisoquinoline core substituted with an ethyl carboxamide group and a hydrochloride salt to enhance solubility.

Properties

Molecular Formula |

C12H17ClN2O |

|---|---|

Molecular Weight |

240.73 g/mol |

IUPAC Name |

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11;/h3-6,11,14H,2,7-8H2,1H3,(H,13,15);1H |

InChI Key |

BOYNELRZIHUPGK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2CN1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Isoquinoline Core

Starting Materials : The synthesis often begins with commercially available compounds that can be converted into the isoquinoline core. This may involve reactions such as cyclization or condensation reactions to form the isoquinoline ring.

Chiral Resolution or Asymmetric Synthesis : To introduce chirality at the 3-position, techniques such as chiral resolution using chiral acids or asymmetric synthesis using chiral catalysts are employed. This step is crucial for obtaining the desired stereoisomer.

Introduction of Ethyl Group and Carboxamide Functionality

Alkylation : The isoquinoline core is then alkylated with an ethyl group. This can be achieved through nucleophilic substitution reactions using ethyl halides or ethylating agents.

Carboxamide Formation : The carboxamide group is introduced by reacting the isoquinoline derivative with a suitable carboxylic acid or its derivatives (e.g., acid chlorides) in the presence of a base.

Hydrochloride Salt Formation

The final step involves converting the free base of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide into its hydrochloride salt. This is typically done by reacting the compound with hydrochloric acid in a suitable solvent.

Analysis of Preparation Methods

| Step | Reaction Conditions | Reagents | Yield |

|---|---|---|---|

| Isoquinoline Core Formation | High temperature, catalysts | Commercial starting materials, catalysts | Variable |

| Chiral Resolution/Asymmetric Synthesis | Chiral acids or catalysts, controlled conditions | Chiral acids or catalysts | High specificity |

| Alkylation | Ethyl halides, bases | Ethyl halides, bases | Good yield |

| Carboxamide Formation | Acid chlorides, bases | Acid chlorides, bases | High yield |

| Hydrochloride Salt Formation | Hydrochloric acid, solvent | Hydrochloric acid | Quantitative |

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions:

Oxidation: H2O2, TBHP, and other cooxidants.

Reduction: LiAlH4, NaBH4.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, thereby enhancing the immune response against cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydroisoquinoline-3-carboxamide backbone but differ in substituents, stereochemistry, and pharmacological profiles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Pharmacological Comparison of THIQ-3-Carboxamide Derivatives

Structural Modifications and Pharmacological Impact

N-Ethyl-THIQ-3-Carboxamide HCl

- Synthesis : Prepared via standard peptide coupling methods using reagents like T3P or HOBt/EDC, similar to other THIQ derivatives .

JDTic

- Substituents : Incorporates a piperidinylmethyl group and 3-hydroxyphenyl moiety, contributing to high KOR selectivity (Ki < 0.1 nM) and prolonged duration of action (>28 days post-administration) .

Compound 15 HCl

- Substituents: A 7-hydroxy-THIQ core and cyclobutylmethyl group enhance hydrogen bonding and steric fit within the KOR binding pocket, achieving sub-nanomolar affinity .

- Synthesis : Uses Boc-protected intermediates and T3P-mediated coupling, yielding high purity (>95%) .

N-(Oxan-4-yl)-THIQ-3-Carboxamide HCl

Pharmacokinetic and Physicochemical Properties

Melting Points and Stability

- JDTic: No reported melting point, but its long-acting nature suggests stable pharmacokinetics .

Hydrochloride Salts

All compared compounds are hydrochloride salts to improve aqueous solubility. For example:

Biological Activity

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 240.73 g/mol. Its structure features an N-ethyl group and a carboxamide functional group, which may influence its biological activity compared to other THIQ derivatives.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains N-ethyl and carboxamide groups | |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide | Lacks the N-ethyl group | |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | Contains an ethyl ester instead of a carboxamide |

Antimicrobial Properties

Recent studies have highlighted the promising antibacterial activity of this compound against various strains of bacteria. In particular:

- Escherichia coli : The compound demonstrated significant antimicrobial activity against E. coli strains.

- MTCC 443 and MTCC 1688 : It showed potent antibacterial effects against these specific strains as well .

These findings suggest that this compound could be developed as a potential antibacterial agent.

The mechanism through which N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exerts its effects appears to involve:

- Binding Interactions : Computational studies indicate significant binding affinities with bacterial DNA gyrase, a target for many antibacterial drugs. This interaction is crucial for inhibiting bacterial DNA replication .

Study on Antimicrobial Activity

A comprehensive study evaluated the biological activities of various THIQ derivatives including N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. The results indicated:

- In vitro Testing : The compound was tested against multiple bacterial strains using standard agar diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli MTCC 443 | 20 |

| E. coli MTCC 1688 | 22 |

These results confirm the compound's potential as an effective antimicrobial agent.

Synthesis and Structural Characterization

The synthesis of N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves advanced organic chemistry techniques. The characterization was performed using:

- NMR Spectroscopy : To confirm the structural integrity and purity.

This emphasizes the importance of rigorous synthesis protocols in developing pharmaceutical compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.